molecular formula C21H40N2O5 B15124729 (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine

Cat. No.: B15124729
M. Wt: 400.6 g/mol
InChI Key: LIXHXJSPZIZVJY-UHFFFAOYSA-N
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Description

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is a chemical compound used in various scientific research and industrial applications. It is a derivative of L-homoserine, an amino acid, and is often used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dicyclohexylammonium (DCHA) salt, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt typically involves the protection of the amino group of L-homoserine with a Boc group. This is followed by the formation of the DCHA salt. The general steps are as follows:

    Protection of the Amino Group: L-homoserine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-homoserine.

    Formation of the DCHA Salt: The N-Boc-L-homoserine is then reacted with dicyclohexylamine in an appropriate solvent to form the dicyclohexylammonium salt.

Industrial Production Methods

Industrial production of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of L-homoserine are protected with Boc groups using automated reactors.

    Purification: The resulting N-Boc-L-homoserine is purified using crystallization or chromatography techniques.

    Salt Formation: The purified N-Boc-L-homoserine is then converted to the DCHA salt in large reactors, followed by further purification and drying.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be substituted under acidic conditions to yield free L-homoserine.

    Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting group, yielding L-homoserine.

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling reactions.

Major Products

The major products formed from these reactions include free L-homoserine and various peptide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexylcyclohexanamine, also known as DCHA or dodecahydrodiphenylamine, and (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid, also known as Boc-Thr-OH, have various applications across scientific disciplines .

N-cyclohexylcyclohexanamine

Chemical structure and properties N-cyclohexylcyclohexanamine features cyclohexyl groups and functional groups that contribute to its reactivity and biological activity. Its chemical structure includes amines, carboxylic acids, and protected amino groups, making it suitable for biochemical applications.

Biological activity N-cyclohexylcyclohexanamine functions as a protected amino acid, interacting with enzymes and receptors upon deprotection. It can bind to specific enzymes, altering their activity and influencing metabolic pathways, and it plays a role in protein folding studies because it mimics natural amino acids. Its ability to form salts with amino acids suggests potential uses in drug development.

Scientific Research Applications

  • Medicinal Chemistry N-cyclohexylcyclohexanamine is used as a building block for synthesizing pharmaceuticals.
  • Biochemical Research It is valuable in studies involving enzyme-substrate interactions and protein folding.
  • Industrial Applications It is employed in the production of specialty chemicals due to its unique properties.
  • Enzyme Interaction N-cyclohexylcyclohexanamine interacts with enzymes involved in metabolic processes, potentially influencing their function.
  • Pharmaceutical Applications It is explored for its utility in drug development, particularly targeting specific biochemical pathways.

Case studies

  • Enzyme-Substrate Interaction Studies N-cyclohexylcyclohexanamine can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Comparative Studies Comparative analyses with similar compounds revealed that N-cyclohexylcyclohexanamine has enhanced solubility and reactivity due to its unique cyclohexane rings, making it more effective in synthesizing peptides.

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid is a tert-butoxycarbonyl-protected threonine.

Scientific Research Applications

  • Peptide and Protein Synthesis It is used in the synthesis of peptides and proteins. The protected groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Once the synthesis is complete, the protecting groups can be removed to yield the desired peptide or protein.
  • Study of Protein Structure and Function It is used in the study of protein structure and function.
  • Development of Peptide-Based Drugs and Therapeutics It is used in the development of peptide-based drugs and therapeutics.
  • Production of Peptide-Based Materials and Coatings It is used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The DCHA salt enhances the solubility and stability of the compound, making it easier to handle and use in various reactions. The compound interacts with other amino acids and coupling reagents to form peptide bonds, contributing to the synthesis of peptides and proteins.

Comparison with Similar Compounds

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt can be compared with other similar compounds such as:

    N-Boc-L-alanine Dicyclohexylammonium Salt: Similar in structure but derived from alanine instead of homoserine.

    N-Boc-L-serine Dicyclohexylammonium Salt: Similar in structure but derived from serine.

    N-Boc-L-threonine Dicyclohexylammonium Salt: Similar in structure but derived from threonine.

The uniqueness of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt lies in its specific structure and reactivity, making it particularly useful in the synthesis of peptides that require the presence of a homoserine residue.

Biological Activity

The compound (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule that combines features of amino acids and amines. Its structural components suggest potential biological activities, particularly in biochemical pathways and synthetic applications. This article examines its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The molecular formula for this compound is C21H40N2O5C_{21}H_{40}N_{2}O_{5}, with a molecular weight of 400.6 g/mol. The presence of the tert-butoxycarbonyl (Boc) group serves to protect the amino functionality during synthetic reactions, while the hydroxybutanoic acid moiety may indicate roles in metabolic processes.

Component Structure Function
Tert-butoxycarbonylProtecting groupStabilizes amino group
Hydroxybutanoic acidFunctional groupPotential metabolic role
Cyclohexyl groupsHydrophobic characteristicsInfluences solubility and interactions

Amino Acid Properties

Compounds similar to (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid often exhibit significant biological activities due to their structural features. The amino acid component is crucial for protein synthesis, while the amine can act as a neurotransmitter or modulator in biological systems.

Potential Biological Activities:

  • Protein Synthesis: As an amino acid derivative, it may participate in peptide bond formation.
  • Neurotransmitter Modulation: The amine component could influence neurotransmission pathways.
  • Antioxidant Properties: The hydroxyl and amine groups may impart antioxidant capabilities.

Synthesis Methods

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid typically involves several steps:

  • Protection of the Amino Group: L-homoserine is reacted with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as triethylamine.
  • Formation of Dicyclohexylammonium Salt: The protected amino acid is then reacted with dicyclohexylamine to enhance solubility and stability .

Research Findings

Several studies have investigated the biological activity and applications of compounds related to (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid:

  • Case Study 1: A study demonstrated that similar Boc-protected amino acids can be effectively used in peptide synthesis, highlighting their stability and reactivity under various conditions .
  • Case Study 2: Research indicated that derivatives of hydroxybutanoic acids exhibit beneficial effects in metabolic pathways, suggesting potential therapeutic applications .

Properties

Molecular Formula

C21H40N2O5

Molecular Weight

400.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)

InChI Key

LIXHXJSPZIZVJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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